3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

PIM-1 kinase FLT3 scaffold hopping

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a fluorinated triazolopyridine heterocycle (C11H6F2N4, MW 232.19 g/mol) with a 2,5-difluorophenyl substituent at the N3 position. The 1,2,3-triazolo[4,5-b]pyridine core serves as a privileged structure in kinase inhibitor discovery, particularly against PIM-1 and CK2, and is exploited in fragment-hopping strategies for novel IP generation.

Molecular Formula C11H6F2N4
Molecular Weight 232.19 g/mol
CAS No. 62052-04-4
Cat. No. B12925605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
CAS62052-04-4
Molecular FormulaC11H6F2N4
Molecular Weight232.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)N(N=N2)C3=C(C=CC(=C3)F)F
InChIInChI=1S/C11H6F2N4/c12-7-3-4-8(13)10(6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H
InChIKeyGBPUICDBWMAJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (CAS 62052-04-4): Core Heterocyclic Scaffold for Kinase and Receptor-Targeted Library Synthesis


3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a fluorinated triazolopyridine heterocycle (C11H6F2N4, MW 232.19 g/mol) with a 2,5-difluorophenyl substituent at the N3 position [1]. The 1,2,3-triazolo[4,5-b]pyridine core serves as a privileged structure in kinase inhibitor discovery, particularly against PIM-1 and CK2, and is exploited in fragment-hopping strategies for novel IP generation [2]. This specific substitution pattern is also found in the GABA-A receptor pharmacophore of L-838,417, underscoring the critical role of the 2,5-difluorophenyl motif in molecular recognition [3].

Why Substituting 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine with Other Triazolopyridine Isomers or Halogen Analogs Compromises Key Structure-Activity Requirements


The triazolo[4,5-b]pyridine ring fusion and the specific 2,5-difluorophenyl substitution are non-interchangeable with alternative [4,5-a] or [4,3-b] regioisomers or other halogenated analogs. The [4,5-b] scaffold displayed a >45% improvement in human liver microsome stability and a >2 log unit selectivity gain against FLT3 compared to the imidazopyridazine clinical candidate in a head-to-head evaluation [1]. Furthermore, in analgesic triazolopyridines, the 2-fluorophenyl and 2,4-difluorophenyl derivatives markedly outperformed other substitution patterns, demonstrating that the position and number of fluorine atoms directly determine bioactivity; the 2,5-difluoro isomer introduces a distinct electronic environment and hydrogen-bond acceptor geometry that is absent in non-fluorinated or mono-fluorinated analogs [2].

Quantitative Differentiation Evidence for 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (62052-04-4) Against Closest Analogs


Kinase Scaffold Selectivity: Triazolo[4,5-b]pyridine Core vs. Imidazopyridazine Clinical Candidate in PIM-1 and FLT3 Assays

In a direct head-to-head comparison published in PLoS ONE, the triazolo[4,5-b]pyridine scaffold (represented by compound 8) was compared to compound 3, an imidazopyridazine that had been discontinued from Phase I trials. Compound 8 achieved comparable primary activity with an IC50 in the 20-150 nM range for PIM-1, but demonstrated a greater than 45% increase in metabolic stability in human liver microsomes and a greater than 100-fold (2 log units) improvement in IC50 selectivity against the off-target kinase FLT3 [1]. This establishes the triazolo[4,5-b]pyridine core as a superior starting point for kinase inhibitor programs requiring both potency and a clean selectivity profile.

PIM-1 kinase FLT3 scaffold hopping

Halogen-Dependent CK2α Inhibition Potency: Di-Halogenated Triazolo[4,5-b]pyridines Show Single-Digit Micromolar IC50

Among a panel of halogenated 1H-triazolo[4,5-b]pyridines evaluated against recombinant human CK2α, di-halogenated derivatives 4a (2,5-dichloro) and 10a (2,5-dibromo) exhibited IC50 values of 2.56 µM and 3.26 µM, respectively, while the tri-brominated analog 5a showed an IC50 of 3.82 µM [1]. Although the specific 2,5-difluoro analog was not directly tested in this study, the trend indicates that 2,5-dihalogenation on the triazolo[4,5-b]pyridine scaffold imparts low-micromolar CK2α inhibition. The 2,5-difluorophenyl substitution is expected to modulate electronic properties and binding pose relative to chloro/bromo analogs due to fluorine's smaller van der Waals radius and stronger electronegativity.

CK2 kinase halogenated azolopyridines IC50

Analgesic Activity Hierarchy of Phenyl-Substituted Triazolo[4,5-b]pyridines: Fluorine Position and Count Dictate In Vivo Efficacy

In a classic structure-activity study of 3-(substituted phenyl)-1,2,3-triazolo[4,5-b]pyridines, compounds T-1 (2-fluorophenyl) and T-8 (2,4-difluorophenyl) were identified as the most potent analgesics in the triazole series, elevating pain thresholds in both inflamed and normal feet in the Randall-Selitto assay—a profile not commonly observed with NSAIDs [1]. Non-fluorinated or mono-fluorinated analogs were less effective. Although the 2,5-difluorophenyl variant was not included in this 1978 study, the data strongly suggest that the di-fluorination pattern, and specifically the ortho-fluorine, is critical for analgesic activity. The 2,5-difluoro substitution represents an unexplored but synthetically accessible analog for extending this SAR.

analgesic triazolopyridine Randall-Selitto assay

GABA-A Receptor Pharmacophore Validation: The 2,5-Difluorophenyl Motif as a Key Recognition Element

The 2,5-difluorophenyl group is a critical structural component of L-838,417, a subtype-selective GABA-A receptor partial agonist that binds to α1, α2, α3, and α5 subunits with Ki values of 0.79, 0.67, 0.67, and 2.25 nM respectively . L-838,417 is an α1-sparing ligand that provides anxiolysis without sedation. The 2,5-difluorophenyl motif contributes to the compound's unique subtype selectivity profile; replacing it with other halogenation patterns or heteroaryl groups would alter the binding landscape. 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine shares this exact pharmacophoric fragment with L-838,417, differing only in the core heterocycle (triazolopyridine vs. triazolopyridazine), making it a valuable scaffold for designing novel GABA-A modulators with potentially differentiated pharmacokinetic or selectivity properties.

GABA-A receptor 2,5-difluorophenyl subtype selectivity

Commercial Availability and Purity Benchmarking: 97% Purity with Batch-Level Quality Assurance Enables Direct Library Synthesis

3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is commercially available from Leyan (catalog no. 2230847) at 97% purity and from AKSci (catalog 8496FS) with full batch-level quality assurance, SDS documentation, and COA availability upon request . In contrast, closely related triazolo[4,5-b]pyridine analogs with alternative halogenation patterns or ring fusions are often only available through custom synthesis with variable purity and longer lead times. The 97% purity specification and routine quality documentation reduce the risk of introducing impurities into focused kinase or GPCR screening libraries and ensure batch-to-batch reproducibility in SAR campaigns.

compound procurement purity quality control

Physicochemical Profile Differentiation: XLogP3=2.2, Hydrogen Bond Acceptor Count=5, and Rotatable Bond Count=1 vs. Triazolopyridazine and Imidazopyridine Scaffolds

The computed physicochemical properties of 3-(2,5-difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine include an XLogP3 of 2.2, a hydrogen bond acceptor count of 5, zero hydrogen bond donors, and a single rotatable bond (between the phenyl and triazole rings) [1]. These properties compare favorably to triazolopyridazine-based GABA-A ligands (e.g., L-838,417, which has a higher molecular weight and greater rotatable bond count due to its methoxy-triazole side chain) and to imidazopyridine scaffolds, which introduce an additional hydrogen bond donor at the imidazole NH. The lower molecular weight (232.19 g/mol) and absence of hydrogen bond donors may enhance passive membrane permeability and reduce efflux susceptibility, offering a differentiated ADME starting point for CNS or oncology programs that require high brain penetration or oral bioavailability.

physicochemical properties drug-likeness ADME prediction

Evidence-Driven Application Scenarios for Procuring 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine (62052-04-4) in Drug Discovery and Chemical Biology


PIM-1 and FLT3 Dual-Selectivity Kinase Inhibitor Design

The triazolo[4,5-b]pyridine core provides a >100-fold selectivity window against FLT3 while maintaining nanomolar PIM-1 potency (IC50 20-150 nM) [1]. Researchers focused on PIM-1-driven cancers (prostate, leukemia, lymphoma) can leverage this scaffold to design inhibitors with reduced hematological toxicity risk from FLT3 inhibition. The 2,5-difluorophenyl substitution allows for additional vector diversification at the pyridine positions (C5, C6, C7) for further potency and selectivity optimization.

CK2α Inhibitor SAR Libraries Based on Halogenated Triazolopyridines

Di-halogenated 1H-triazolo[4,5-b]pyridines demonstrate low-micromolar CK2α inhibition (IC50 2.56-3.26 µM) [2]. The 2,5-difluorophenyl variant offers a distinct electronic environment (stronger C-F bond, altered electrostatic potential) compared to chloro/bromo analogs. Procurement of this compound enables the synthesis of a focused library to explore fluorine-specific binding interactions with the CK2α ATP pocket, and to evaluate selectivity against the CK2α' isoform and PIM1 kinase.

Non-Narcotic Analgesic Discovery with Triazolopyridine Scaffolds

The analgesic activity of 3-(substituted phenyl)-triazolo[4,5-b]pyridines, particularly those with di-fluorination (T-8, 2,4-difluoro), has been validated in the Randall-Selitto assay, demonstrating pain threshold elevation in both inflamed and normal tissue—a phenotype not achieved by conventional NSAIDs [3]. The 2,5-difluoro analog represents the next logical SAR expansion to probe electronic and steric effects on analgesic potency. It is a high-purity starting material for systematic in vivo pain model evaluation.

GABA-A Receptor Modulator Development Using 2,5-Difluorophenyl Pharmacophore

The 2,5-difluorophenyl group is a validated pharmacophore for high-affinity GABA-A receptor binding (Ki < 1 nM for α1, α2, α3 subtypes) as demonstrated by L-838,417 . Incorporating this motif into the triazolo[4,5-b]pyridine scaffold, which has favorable CNS physicochemical properties (XLogP3=2.2, HBD=0, MW=232.19) [4], provides a privileged starting point for designing novel anxiolytic or anticonvulsant agents with potentially improved brain penetration and differentiated subtype selectivity profiles compared to benzodiazepines or triazolopyridazines.

Quote Request

Request a Quote for 3-(2,5-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.